molecular formula C13H22F3NO2 B14578427 2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid CAS No. 61423-23-2

2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid

Cat. No.: B14578427
CAS No.: 61423-23-2
M. Wt: 281.31 g/mol
InChI Key: IJBINQXLXUEVLN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of both piperidine and trifluoroacetic acid Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid typically involves the reaction of 2-Cyclopentyl-1-methylpiperidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and quality. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-methylpiperidine: Similar in structure but lacks the trifluoroacetic acid component.

    2,2,2-Trifluoroacetic acid: Similar in structure but lacks the piperidine component.

Uniqueness

2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of piperidine and trifluoroacetic acid moieties

Properties

CAS No.

61423-23-2

Molecular Formula

C13H22F3NO2

Molecular Weight

281.31 g/mol

IUPAC Name

2-cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H21N.C2HF3O2/c1-12-9-5-4-8-11(12)10-6-2-3-7-10;3-2(4,5)1(6)7/h10-11H,2-9H2,1H3;(H,6,7)

InChI Key

IJBINQXLXUEVLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2CCCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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